![molecular formula C22H20ClN3O B3829367 1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL](/img/structure/B3829367.png)
1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL
描述
1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrazole ring fused with a carbazole moiety, which is further substituted with a phenyl group and a chloropropanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Fusing with Carbazole: The pyrazole ring is then fused with a carbazole moiety through a cyclization reaction, often involving a dehydrating agent.
Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Chloropropanol Chain Addition: Finally, the chloropropanol chain is added through a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, forming a propanol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a propanol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: The compound is used to study the interactions of heterocyclic compounds with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 1-chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it may interfere with signaling pathways by binding to receptors and preventing the activation of downstream signaling molecules.
相似化合物的比较
Similar Compounds
1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol: shares similarities with other pyrazole and carbazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloropropanol chain and the phenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-chloro-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c23-12-16(27)14-25-20-9-5-4-8-17(20)18-10-11-21-19(22(18)25)13-24-26(21)15-6-2-1-3-7-15/h1-9,13,16,27H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNXGTYGSQQPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone](/img/structure/B3829292.png)
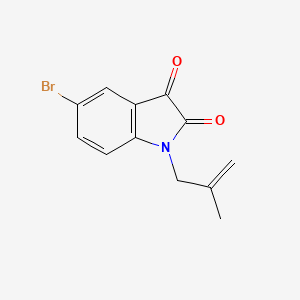
![6-bromo-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one](/img/structure/B3829295.png)
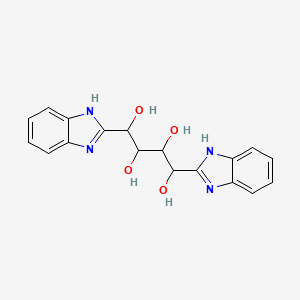
![4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid](/img/structure/B3829308.png)
![4-[(diethylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3829317.png)
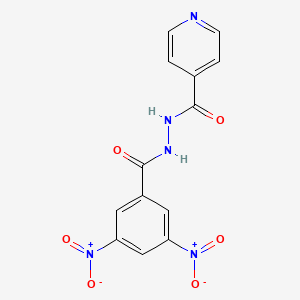

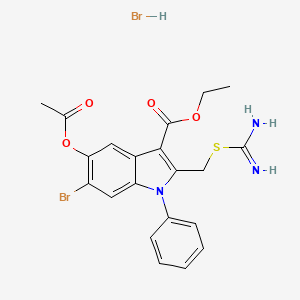
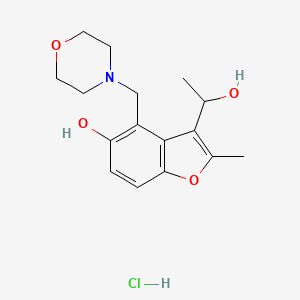
![4-[(3-amino-2-cyano-3-oxo-1-propen-1-yl)amino]butanoic acid](/img/structure/B3829357.png)
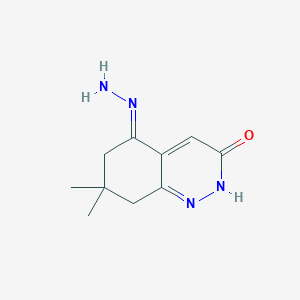
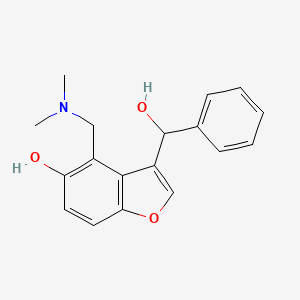
![4-[(dimethylamino)methyl]-3-[hydroxy(4-methylphenyl)methyl]-1-benzofuran-5-ol](/img/structure/B3829380.png)
